Hematoporphyrin
Descripción general
Descripción
Fue desarrollado por primera vez en China y se usa principalmente en la terapia fotodinámica para el tratamiento de las manchas de vino de Oporto, una malformación vascular congénita de la dermis . La Hemoporfin consta de dos isómeros posicionales y es conocida por su capacidad de concentrarse en los capilares ectásicos, lo que la hace efectiva para atacar las lesiones vasculares .
Aplicaciones Científicas De Investigación
La Hemoporfin tiene una amplia gama de aplicaciones de investigación científica, que incluyen, entre otras:
Química: La Hemoporfin se utiliza como fotosensibilizador en la investigación de terapia fotodinámica, donde se estudia su capacidad para generar especies reactivas de oxígeno tras la activación por luz.
Biología: En la investigación biológica, la Hemoporfin se utiliza para investigar las respuestas celulares a la terapia fotodinámica, incluida la apoptosis y la necrosis.
Medicina: Clínicamente, la Hemoporfin se utiliza en el tratamiento de manchas de vino de Oporto y otras lesiones vasculares. .
Mecanismo De Acción
La Hemoporfin ejerce sus efectos a través de un proceso conocido como terapia fotodinámica. Tras la administración, la Hemoporfin se acumula en los tejidos diana, como los capilares ectásicos en las manchas de vino de Oporto. Cuando se expone a longitudes de onda específicas de luz, la Hemoporfin se activa y genera especies reactivas de oxígeno. Estas especies reactivas de oxígeno dañan las células diana, lo que lleva a su destrucción. Los objetivos moleculares y las vías implicadas incluyen la inducción de estrés oxidativo y la activación de las vías apoptóticas .
Análisis Bioquímico
Biochemical Properties
Hematoporphyrin interacts with various biomolecules in biochemical reactions. It is known to bind to mitochondria within cells . The interaction between this compound and proteins is crucial for understanding its role in various biochemical reactions, including its delivery and transport as a therapeutic agent .
Cellular Effects
This compound has been shown to have a growth-inhibiting effect on certain cells . For instance, it has been reported to inhibit the growth of rat kangaroo cells without added light . The growth effects on mouse cells were less marked . This compound can also induce apoptosis in cells .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of singlet molecular oxygen by the action of visible light, which then attacks cellular targets . This process is part of the action mechanism in photodynamic therapy (PDT), where this compound acts as a photosensitizer .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the uptake of this compound by individual cells occurs rapidly over a 2-hour period and levels off by 24 hours . This compound is excreted from cells by 48 hours after exposure . A low level of this compound is maintained in cells for up to 4 days following cessation of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed that when the this compound was 15 μg/mL and the laser power density reached 50 mW/cm2, the cell viability was significantly decreased .
Metabolic Pathways
It is known that this compound is a derivative of protoporphyrin IX , suggesting that it may be involved in the heme biosynthesis pathway.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to bind to mitochondria within cells . The transport and distribution of this compound are crucial for its role as a photosensitizer in photodynamic therapy .
Subcellular Localization
This compound is localized within the cytoplasm of cells . It shows a punctate distribution within the cytoplasm . This subcellular localization is important for its role in photodynamic therapy, where it acts as a photosensitizer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Hemoporfin se sintetiza a través de una serie de reacciones químicas que involucran derivados de la porfirina. La síntesis generalmente implica la metilación de la hematoporfirina para producir hematoporfirina monometiléter. Las condiciones de reacción incluyen el uso de catalizadores y disolventes específicos para garantizar que se obtenga el producto deseado con alta pureza .
Métodos de producción industrial: En entornos industriales, la producción de Hemoporfin implica la síntesis química a gran escala utilizando reactores automatizados. El proceso se controla cuidadosamente para mantener una calidad y un rendimiento consistentes. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución para garantizar que cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: La Hemoporfin experimenta varias reacciones químicas, que incluyen:
Oxidación: La Hemoporfin se puede oxidar para formar diferentes derivados, que pueden tener diferentes grados de fotosensibilidad.
Reducción: Las reacciones de reducción pueden modificar la estructura de la Hemoporfin, alterando potencialmente sus propiedades terapéuticas.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes utilizados en reacciones con Hemoporfin incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: Se utilizan agentes reductores como el borohidruro de sodio para modificar la Hemoporfin.
Disolventes: Los disolventes orgánicos como el metanol y el diclorometano se utilizan con frecuencia en estas reacciones.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la Hemoporfin, cada uno con propiedades únicas que se pueden adaptar para aplicaciones terapéuticas específicas .
Comparación Con Compuestos Similares
La Hemoporfin es única entre los fotosensibilizadores debido a su estructura y propiedades específicas. Los compuestos similares incluyen:
Verteporfin: Otro derivado de la porfirina utilizado en la terapia fotodinámica, principalmente para el tratamiento de la degeneración macular asociada a la edad.
Padeliporfin: Un fotosensibilizador utilizado en el tratamiento del cáncer de próstata.
Porfimer Sodium: Utilizado en la terapia fotodinámica para el tratamiento del cáncer de esófago y el cáncer de pulmón de células no pequeñas.
En comparación con estos compuestos, la Hemoporfin tiene una vida media más corta y se elimina rápidamente de la sangre, lo que reduce la duración de la evitación de la luz necesaria después del tratamiento . Esto hace que la Hemoporfin sea particularmente adecuada para tratar lesiones vasculares superficiales como las manchas de vino de Oporto.
Actividad Biológica
Hematoporphyrin, a derivative of porphyrin, has garnered significant attention for its biological activities, particularly in the field of photodynamic therapy (PDT) for cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a photosensitizing agent that can produce reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable tool in PDT, where it selectively accumulates in tumor tissues and induces cell death through oxidative stress when activated by light.
- Photodynamic Activity : Upon light activation, this compound generates singlet oxygen and other ROS, leading to cellular damage and apoptosis in cancer cells. Studies have shown that this process can significantly inhibit the growth of various tumor types, including gliomas and other solid tumors .
- Cellular Uptake : The uptake of this compound by cells is influenced by its hydrophobicity, which affects its localization within cellular membranes. Research indicates that modifications to the structure of this compound derivatives can enhance their tumor-localizing capacity .
- Induction of Apoptosis : this compound has been shown to decrease mitochondrial membrane potential and activate apoptotic pathways in cancer cells. The induction of apoptosis is mediated through various signaling pathways involving microRNAs and other regulatory molecules .
In Vivo Studies
A pivotal study evaluated the in vivo biological activity of various fractions of this compound derivative (HpD) by measuring tumor necrosis depth in mice after light exposure. The results indicated that while some components like haematoporphyrin itself were inactive, the mono- and di-acetates exhibited significant activity when treated with sodium bicarbonate .
Component | Activity | Notes |
---|---|---|
Haematoporphyrin | Inactive | Does not induce necrosis |
Mono-acetate | Active | Induces necrosis upon light activation |
Di-acetate | Active | Induces necrosis upon light activation |
Case Studies
- Glioma Treatment : A study involving U251 glioma cells demonstrated that treatment with this compound under specific light conditions resulted in a dose-dependent inhibition of cell growth and enhanced immunogenicity, suggesting its potential as an adjuvant therapy in cancer vaccination strategies .
- Bacterial Inhibition : this compound has also been explored for its antimicrobial properties. Research indicated that it could effectively inhibit the growth of bacterial strains such as Staphylococcus aureus when used in conjunction with other antibiotics, showcasing its versatility beyond oncology .
Conclusions
This compound exhibits significant biological activity primarily through its role as a photosensitizer in photodynamic therapy. Its ability to induce apoptosis in cancer cells while also showing promise against bacterial infections highlights its potential as a multifaceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical applications.
Future Directions
Further studies focusing on:
- Optimizing Delivery Systems : Enhancing the delivery mechanisms for this compound to improve targeting efficacy.
- Combination Therapies : Investigating synergistic effects with other treatments to enhance overall therapeutic outcomes.
- Long-term Effects : Assessing the long-term safety and efficacy of this compound-based therapies in clinical settings.
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14459-29-1, 136752-88-0 | |
Record name | Hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photosan 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Haematoporphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hematoporphyrin interact with its target at the cellular level?
A1: this compound exhibits a high affinity for tumor cells, accumulating preferentially in these cells compared to normal tissues [, ]. Upon light activation, this compound transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive oxygen species (ROS) []. Singlet oxygen is considered the primary cytotoxic agent responsible for the destruction of tumor cells in PDT [].
Q2: What are the downstream effects of this compound-mediated photodynamic therapy (PDT)?
A2: PDT with this compound primarily induces cell death through apoptosis [, ]. This process is characterized by mitochondrial damage, caspase activation, and ultimately, programmed cell death [, ]. Additionally, PDT can disrupt tumor microcirculation, leading to ischemia and necrosis [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C34H38N4O6. Its molecular weight is 602.68 g/mol.
Q4: How can spectroscopic techniques be used to characterize this compound?
A4: this compound displays characteristic absorption and fluorescence spectra. UV-Vis spectroscopy reveals specific absorption bands related to its porphyrin ring structure, while fluorescence spectroscopy is used to analyze its emission properties. These techniques can be utilized to study its aggregation state, interaction with other molecules, and monitor its stability [, , ].
Q5: How does the stability of this compound vary under different conditions?
A5: this compound's stability is influenced by factors such as pH, solvent polarity, and temperature. Aggregation of this compound molecules can occur in aqueous solutions, impacting its photophysical properties and therapeutic efficacy [, ].
Q6: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of this compound?
A6: Various strategies can be utilized to improve this compound's pharmaceutical properties. Encapsulation in nanoparticles, liposomes, or solid-lipid nanoparticles can enhance its solubility, stability, and target specificity [, , ]. Furthermore, chemical modifications, such as the addition of polyethylene glycol (PEG) chains, can improve its pharmacokinetic profile [].
Q7: What are the common in vitro models used to assess the efficacy of this compound-mediated PDT?
A7: Cell-based assays using various cancer cell lines, such as KB cells, SMMC-7721 hepatocellular carcinoma cells, and Y79 retinoblastoma cells, are frequently employed to evaluate the cytotoxicity and photodynamic activity of this compound [, , ].
Q8: What animal models have been used to study the in vivo efficacy of this compound-mediated PDT?
A8: Several animal models, including mice bearing C6 cerebral glioma, BALB/c mice with EMT6 mammary tumors, and rabbits with VX2 liver tumors, have been utilized to evaluate the anti-tumor efficacy of this compound-based PDT [, , , , ].
Q9: What are the potential toxicological effects associated with this compound?
A9: While generally considered safe for PDT applications, this compound can induce some side effects, primarily photosensitivity. Prolonged skin exposure to sunlight after treatment should be avoided. Studies in rats have shown potential dose-dependent toxicity, highlighting the importance of careful dose optimization [].
Q10: How can drug delivery systems improve the targeting and efficacy of this compound-mediated PDT?
A10: Targeted drug delivery systems, such as folate receptor-targeted solid-lipid nanoparticles, can enhance the delivery of this compound specifically to tumor cells, improving its therapeutic index and reducing off-target effects []. Utilizing strategies like ultrasound-mediated drug delivery with this compound-loaded microbubbles can also improve tumor targeting and treatment efficacy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.